molecular formula C18H33N6O8P B1222715 Heptaminol 5'-adenylate CAS No. 57249-13-5

Heptaminol 5'-adenylate

Cat. No.: B1222715
CAS No.: 57249-13-5
M. Wt: 492.5 g/mol
InChI Key: WKKHSEQYFOKDNZ-MCDZGGTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptaminol 5'-adenylate, also known as this compound, is a useful research compound. Its molecular formula is C18H33N6O8P and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57249-13-5

Molecular Formula

C18H33N6O8P

Molecular Weight

492.5 g/mol

IUPAC Name

6-amino-2-methylheptan-2-ol;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.C8H19NO/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;1-7(9)5-4-6-8(2,3)10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);7,10H,4-6,9H2,1-3H3/t4-,6-,7-,10-;/m1./s1

InChI Key

WKKHSEQYFOKDNZ-MCDZGGTQSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

SMILES

CC(CCCC(C)(C)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CC(CCCC(C)(C)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

57249-13-5

Synonyms

heptaminol adenosine monophosphate amidate
heptaminol AMP amidate
heptaminol AMP conjugate

Origin of Product

United States

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